molecular formula C4H12N2 B3334017 Putrescine-1,4-13C2 CAS No. 287100-61-2

Putrescine-1,4-13C2

Cat. No.: B3334017
CAS No.: 287100-61-2
M. Wt: 90.14 g/mol
InChI Key: KIDHWZJUCRJVML-CQDYUVAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Putrescine-1,4-13C2, also known as 1,4-diaminobutane-1,4-13C2, is a stable isotope-labeled compound of putrescine. Putrescine is a biogenic amine that is naturally occurring in living organisms and is formed by the decarboxylation of arginine and ornithine. It is a colorless solid with a fishy-ammoniacal odor and plays a crucial role in cell growth, differentiation, and proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Putrescine-1,4-13C2 can be synthesized through the decarboxylation of ornithine or arginine, where the carbon atoms at positions 1 and 4 are replaced with the stable isotope carbon-13. The reaction typically involves the use of ornithine decarboxylase or arginine decarboxylase enzymes .

Industrial Production Methods

Industrial production of this compound involves the metabolic engineering of microorganisms such as Escherichia coli. By inactivating the putrescine degradation pathways and overexpressing the ornithine decarboxylase gene, high yields of putrescine can be achieved. The optimal conditions for the biotransformation include a pH of 9.5 and a temperature of 45°C .

Chemical Reactions Analysis

Types of Reactions

Putrescine-1,4-13C2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled pH and temperature conditions to ensure high yields.

Major Products Formed

The major products formed from the reactions of this compound include gamma-aminobutyric acid, spermidine, and spermine. These products are important in various biological processes and have significant industrial applications.

Scientific Research Applications

Putrescine-1,4-13C2 has a wide range of scientific research applications, including:

Mechanism of Action

Putrescine-1,4-13C2 exerts its effects by interacting with various molecular targets and pathways. It binds to putrescine-binding periplasmic proteins, ornithine decarboxylase, and S-adenosylmethionine decarboxylase proenzyme. These interactions regulate cell growth, differentiation, and proliferation by modulating the levels of polyamines within the cell .

Comparison with Similar Compounds

Putrescine-1,4-13C2 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific studies. Similar compounds include:

These compounds share similar biochemical pathways but differ in their specific roles and applications in biological systems.

Properties

IUPAC Name

(1,4-13C2)butane-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2/c5-3-1-2-4-6/h1-6H2/i3+1,4+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDHWZJUCRJVML-CQDYUVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[13CH2]N)[13CH2]N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60441955
Record name Putrescine-1,4-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287100-61-2
Record name Putrescine-1,4-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287100-61-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Putrescine-1,4-13C2
Reactant of Route 2
Putrescine-1,4-13C2
Reactant of Route 3
Putrescine-1,4-13C2
Reactant of Route 4
Putrescine-1,4-13C2
Reactant of Route 5
Reactant of Route 5
Putrescine-1,4-13C2
Reactant of Route 6
Reactant of Route 6
Putrescine-1,4-13C2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.